molecular formula C24H21BrN2O2 B5070187 2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5070187
M. Wt: 449.3 g/mol
InChI Key: DFUPBEKCBPNZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid or its derivatives with various reagents. For example, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones has been achieved by condensing 6-bromo-2-substituted-benzoxazin-4-one with different amines, followed by confirmation through IR, (1)H-NMR, mass spectral, and elemental analysis (Dinakaran et al., 2003). Another approach involves the lithiation of quinazolinones, enabling the introduction of various substituents through reactions with different electrophiles (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure and stability of quinazolinones are influenced by intra and intermolecular interactions, including hydrogen bonding. Advanced techniques such as X-ray diffraction and quantum chemical calculations have been employed to explore these aspects. For instance, a study on a novel quinazoline derivative revealed its molecular stability through weak but collective contributions of C–H…O, C–H…N, C–O…π, and π–π hydrogen bond interactions, further analyzed using Hirshfeld surface analysis (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, enabling the functionalization and derivatization of the core structure. For example, lithiation reactions allow for the introduction of diverse substituents, significantly altering the compound's chemical properties and reactivity (Smith et al., 1996). Additionally, the carbonyl group in the quinazolinone core participates in reactions that can lead to the formation of different heterocyclic systems.

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. These properties are determined by the molecular structure and substituents present on the quinazolinone core. Studies have shown that modifications at specific positions can influence the compound's crystal packing and solid-state fluorescence, which is significant for developing fluorescence-based sensors (Anthony, 2012).

properties

IUPAC Name

2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2/c1-16-7-12-20(15-17(16)2)29-14-13-27-23(18-8-10-19(25)11-9-18)26-22-6-4-3-5-21(22)24(27)28/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUPBEKCBPNZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.